

Fundamental properties of Thiopropionamide for researchers

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Compound of Interest

Compound Name: Thiopropionamide

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Thiopropionamide: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental properties of **Thiopropionamide**. Due to the limited specific research on this particular molecule, this document combines available data for **Thiopropionamide** with broader information regarding the thioamide class of compounds to offer a foundational resource for future investigation.

Core Chemical and Physical Properties

Thiopropionamide, also known as Propanethioamide, is a simple aliphatic thioamide. Its core properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties of **Thiopropionamide**

Property	Value	Source
IUPAC Name	propanethioamide	[1]
Molecular Formula	C ₃ H ₇ NS	[1][2]
Molecular Weight	89.16 g/mol	[1][2]
CAS Number	631-58-3	[1][2]
Canonical SMILES	CCC(=S)N	[1]
InChIKey	WPZSAUFQHYFIPG-UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Properties of **Thiopropionamide**

Property	Value	Source
Appearance	White to Yellow to Orange powder to crystal	
Melting Point	40-42 °C	
Boiling Point	213-215 °C at 30 Torr	[2]
Density (Predicted)	1.028 ± 0.06 g/cm ³	[2]
Water Solubility	Practically insoluble	[2]
pKa (Predicted)	14.16 ± 0.46	(Not found in search results)
LogP (Predicted)	0.8	(Not found in search results)

Spectroscopic Data for Characterization

Detailed spectroscopic data for **Thiopropionamide** is not readily available in the public domain. However, the characteristic spectral features of thioamides are well-documented and can be used for its identification.

Table 3: Expected Spectroscopic Features for **Thiopropionamide**

Technique	Feature	Expected Range/Pattern	Rationale
^1H NMR	N-H protons	~7.5-9.5 ppm (broad)	The thiocarbonyl group causes significant deshielding compared to an amide.
α -CH ₂ protons	~2.5-3.0 ppm (quartet)	Adjacent to the thiocarbonyl group.	
β -CH ₃ protons	~1.1-1.3 ppm (triplet)	Typical range for an ethyl group.	
^{13}C NMR	C=S carbon	~195-205 ppm	The thiocarbonyl carbon is significantly downfield compared to a carbonyl carbon.
α -CH ₂ carbon	~30-40 ppm		
β -CH ₃ carbon	~10-15 ppm		
IR Spectroscopy	N-H stretch	3300-3100 cm ⁻¹	This band has significant C-N stretching and N-H bending contributions.
C-H stretch	2950-2850 cm ⁻¹		
Thioamide I band (C=S stretch)	~1570-1395 cm ⁻¹		
Thioamide II band (N-H bend)	~1420-1260 cm ⁻¹	Primarily N-H bending coupled with C-N stretching.	
Thioamide III band (C-N stretch)	~1000-950 cm ⁻¹		
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 89	Corresponding to the molecular weight.

Fragmentation	Fragments corresponding to the loss of $\bullet\text{NH}_2$, $\bullet\text{SH}$, and parts of the ethyl group.
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Biological Activity and Potential Therapeutic Relevance

While there is a lack of specific biological studies on **Thiopropionamide**, the thioamide functional group is present in numerous biologically active compounds. Thioamides are considered isosteres of amides and this substitution can lead to improved biological activity and metabolic stability.

The thioamide moiety is found in compounds with a wide range of therapeutic applications, including:

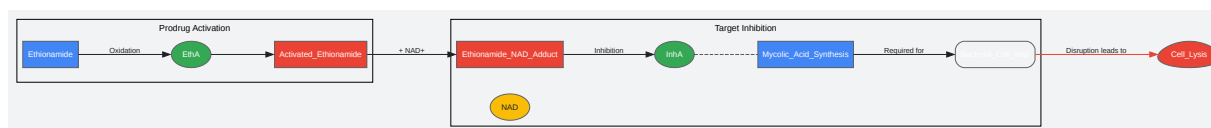
- Antimicrobial agents: Particularly against *Mycobacterium tuberculosis*.[\[3\]](#)
- Anticancer agents.[\[4\]](#)
- Antiviral agents.[\[4\]](#)
- Anti-inflammatory agents.[\[1\]](#)

The introduction of a thioamide group in place of an amide can enhance target affinity and resistance to enzymatic hydrolysis.[\[3\]](#)[\[5\]](#) This makes the thioamide scaffold an interesting area for drug discovery.

Potential Mechanism of Action (Illustrative Example)

No specific mechanism of action has been elucidated for **Thiopropionamide**. However, to provide context for researchers, the well-studied mechanism of the antitubercular thioamide drug, ethionamide, is presented below as an illustrative example of how more complex thioamides can exert their biological effects. Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then covalently binds to NAD^+ to form an

adduct that inhibits InhA, an enzyme essential for mycolic acid synthesis and therefore, mycobacterial cell wall integrity.[6]



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Caption: Illustrative mechanism of Ethionamide action.

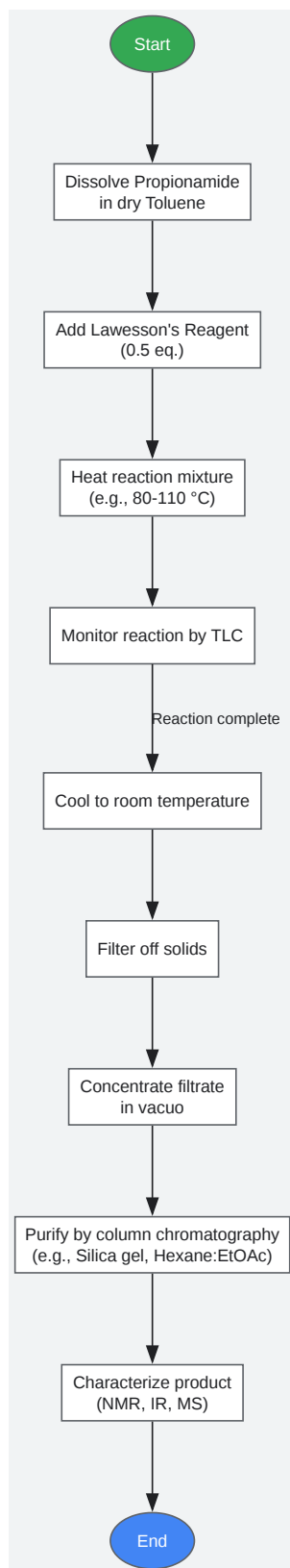
It is important to note that as a simple, small molecule, **Thiopropionamide** is unlikely to undergo such complex activation and may have a different, more direct biological target if any.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and characterization of **Thiopropionamide**.

Synthesis of Thiopropionamide from Propionamide

This protocol describes a common method for the thionation of an amide using Lawesson's reagent.



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Caption: General workflow for **Thiopropionamide** synthesis.

Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propionamide (1 equivalent) in a dry, high-boiling point solvent such as toluene.
- **Addition of Thionating Agent:** To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise. The reaction is often exothermic.
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble by-products. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Thiopropionamide**.
- **Characterization:** Confirm the identity and purity of the product using NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified **Thiopropionamide** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Acquisition:** Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- **Analysis:** Analyze the chemical shifts, coupling constants, and integration to confirm the structure, referencing the expected values in Table 3.

5.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
- **Acquisition:** Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- **Analysis:** Identify the characteristic absorption bands for the N-H, C-H, and thioamide groups as outlined in Table 3.

5.2.3. Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Acquisition:** Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS or GC-MS).
- **Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

Safety and Handling

Thiopropionamide should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

Thiopropionamide is a simple thioamide with well-defined chemical and physical properties. While specific biological data for this compound is scarce, its structural similarity to a class of compounds with diverse and significant biological activities makes it a molecule of interest for further research. This guide provides a foundational starting point for researchers and professionals in drug development to explore the potential of **Thiopropionamide** and other simple thioamides. The provided experimental protocols offer a framework for its synthesis and characterization, paving the way for future biological evaluation.

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